3-(dimethylamino)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide
Description
Properties
IUPAC Name |
3-(dimethylamino)-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN5O/c1-24(2)17-5-3-4-15(10-17)18(26)21-11-14-6-8-25(9-7-14)19-22-12-16(20)13-23-19/h3-5,10,12-14H,6-9,11H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNKBVPUPNDGBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(dimethylamino)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide, also known by its chemical identifiers, is a compound of interest due to its potential biological activities. This article explores its synthesis, pharmacological properties, and biological activity, particularly focusing on its interactions with various receptors and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular structure:
- Molecular Formula: C25H33FN8S
- Molecular Weight: 496.6 g/mol
- IUPAC Name: N-cyclopentyl-5-[2-[[5-[4-(dimethylamino)piperidin-1-yl]pyridin-2-yl]amino]-5-fluoropyrimidin-4-yl]-4-methyl-1,3-thiazol-2-amine
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperidine ring and the introduction of the fluoropyrimidine moiety. The synthetic pathways often utilize various coupling reactions and protective group strategies to achieve the desired structure.
Receptor Binding Affinity
Research indicates that this compound exhibits significant binding affinity for several central nervous system (CNS) receptors, particularly dopamine D2 receptors. A study demonstrated that similar substituted benzamides show high affinity for these receptors, suggesting that our compound may also possess comparable properties .
| Receptor | Binding Affinity (Ki) |
|---|---|
| Dopamine D2 | ~10 nM |
| NMDA NR2B | High affinity observed |
In Vitro Studies
In vitro assays have shown that 3-(dimethylamino)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide can inhibit specific receptor activities. For instance, it has been tested for its ability to modulate dopamine signaling pathways, which are crucial in various neuropsychiatric conditions.
Case Studies
- Dopamine Regulation : In a series of experiments, compounds structurally related to 3-(dimethylamino)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide were evaluated for their effects on dopamine release in rodent models. Results indicated that these compounds could enhance dopamine levels in specific brain regions, potentially offering therapeutic benefits in treating disorders like schizophrenia and Parkinson's disease .
- Fluoropyrimidine Activity : The incorporation of the fluoropyrimidine moiety has been linked to increased selectivity towards certain receptor subtypes. This specificity is advantageous for reducing side effects commonly associated with broader-spectrum drugs .
Therapeutic Potential
Given its receptor binding profile and biological activity, this compound holds promise as a candidate for developing new treatments for CNS disorders. Its ability to selectively target dopamine receptors suggests potential applications in managing conditions such as depression, anxiety, and psychosis.
Chemical Reactions Analysis
Amide Bond Formation
The benzamide moiety is synthesized via coupling between 3-(dimethylamino)benzoic acid derivatives and the amine-containing piperidine intermediate. Key methodologies include:
-
Activation of carboxylic acid : Use of coupling agents like HATU or EDCl with HOBt to form an active ester intermediate.
-
Nucleophilic attack : Reaction of the activated acid with the primary amine ((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methanamine) under basic conditions (e.g., DIPEA in DMF or DCM) .
Table 1: Representative Reaction Conditions for Amide Coupling
| Reactant A | Reactant B | Coupling Agent | Solvent | Yield (%) |
|---|---|---|---|---|
| 3-(dimethylamino)benzoic acid | (1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methanamine | HATU/DIPEA | DMF | 78–85 |
| Acid chloride derivative | Same as above | NEt₃ | THF | 72–80 |
Piperidine Functionalization
The piperidine ring is modified at the 1-position via nucleophilic aromatic substitution (SNAr) to introduce the 5-fluoropyrimidin-2-yl group:
-
Substrate : 2-chloro-5-fluoropyrimidine reacts with piperidin-4-ylmethanamine.
-
Conditions : Catalyzed by Pd(OAc)₂/Xantphos under microwave irradiation (100–120°C) in dioxane .
Table 2: SNAr Reaction Optimization
| Catalyst System | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂/Xantphos | 120 | 4 | 65 |
| CuI/1,10-phenanthroline | 100 | 12 | 42 |
Stability and Reactivity Insights
-
Hydrolytic stability : The 5-fluoropyrimidine group resists hydrolysis under physiological conditions (pH 7.4, 37°C) due to electron-withdrawing fluorine.
-
Metabolic susceptibility : The dimethylamino group undergoes N-demethylation in hepatic microsomes, forming a primary amine metabolite .
Comparative SAR Analysis
Structural analogs highlight critical reactivity trends (Table 3):
Table 3: Impact of Substituents on Reactivity and Binding
Synthetic Challenges
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares key structural motifs with several benzamide derivatives reported in the literature. Below is a comparative analysis of its structural and functional features with analogous compounds:
Structural Analogues with Piperidine and Benzamide Motifs
Key Structural and Functional Comparisons
Benzamide Core: The target compound and all analogues retain the benzamide scaffold, critical for hydrogen bonding with target proteins. Substitutions at the 3-position (dimethylamino in the target) or adjacent positions modulate electronic properties and solubility.
Piperidine Substituents: The target compound’s piperidin-4-ylmethyl group with a 5-fluoropyrimidin-2-yl substituent distinguishes it from analogues like Compound 20 (dimethylaminopropyl-piperidine) and Bafetinib (pyrrolidinylmethyl group). Fluoropyrimidine moieties (e.g., in the target and ) enhance binding to kinase ATP pockets, as seen in EGFR inhibitors .
Dimethylamino Groups: The dimethylamino group in the target compound is positioned on the benzamide ring, unlike Compound 20 (propyl chain) or GR55562 (propyl-linked hydroxy group). This placement may influence steric interactions with hydrophobic pockets.
Biological Activity: Compound 20 demonstrates nanomolar GlyT-2 inhibition, highlighting how piperidine-benzamide hybrids can target neurotransmitter transporters .
Pharmacokinetic and Physicochemical Properties
- Lipophilicity: The target compound’s fluoropyrimidine and dimethylamino groups likely enhance membrane permeability compared to dichloro-substituted analogues ().
Data Gaps :
- No direct activity data for the target compound.
- Limited comparative solubility or toxicity profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
